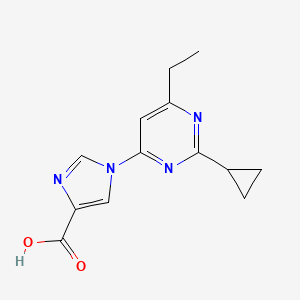![molecular formula C14H8INO2 B11794753 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11794753.png)
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde is an organic compound that belongs to the class of benzo[d]oxazoles. This compound is characterized by the presence of an iodophenyl group attached to the benzo[d]oxazole ring, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as o-aminophenol and carboxylic acids or their derivatives.
Introduction of the Iodophenyl Group: The iodination of the phenyl ring can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(3-Iodophenyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(3-Iodophenyl)benzo[d]oxazole-5-methanol.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodophenyl group can enhance its binding affinity to certain targets, while the carbaldehyde group can form covalent bonds with nucleophilic residues in proteins.
類似化合物との比較
Similar Compounds
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde: Similar structure but with a methoxy group instead of iodine.
2-(3-Nitrophenyl)benzo[d]oxazole-5-carbaldehyde: Similar structure but with a nitro group instead of iodine.
Uniqueness
2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the iodine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
特性
分子式 |
C14H8INO2 |
|---|---|
分子量 |
349.12 g/mol |
IUPAC名 |
2-(3-iodophenyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C14H8INO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-8H |
InChIキー |
MWZPQJABQDNCMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




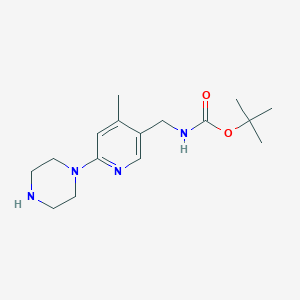
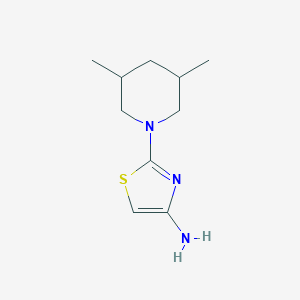
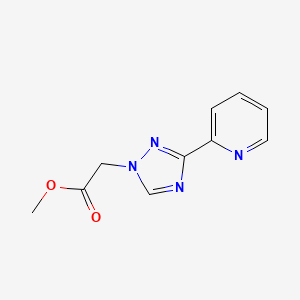

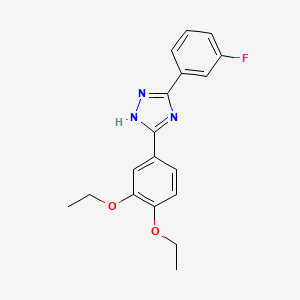

![5-Ethyl-2-(3-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794731.png)
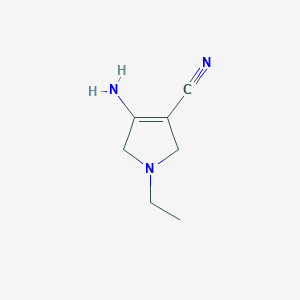
![3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11794759.png)
![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11794762.png)

